2-Methyl-1h-pyrrole-3-carboxylic acid

Catalog No.
S775372
CAS No.
37102-48-0
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1h-pyrrole-3-carboxylic acid

CAS Number

37102-48-0

Product Name

2-Methyl-1h-pyrrole-3-carboxylic acid

IUPAC Name

2-methyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-4-5(6(8)9)2-3-7-4/h2-3,7H,1H3,(H,8,9)

InChI Key

YBJBJOLFTYIFKP-UHFFFAOYSA-N

SMILES

CC1=C(C=CN1)C(=O)O

Canonical SMILES

CC1=C(C=CN1)C(=O)O

Synthesis of other molecules

2-Methyl-1H-pyrrole-3-carboxylic acid can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. For example, it has been used as a starting material for the synthesis of pyrrole-based anticonvulsant agents [].

Studies on protein-protein interactions

The ester derivative of 2-Methyl-1H-pyrrole-3-carboxylic acid, known as 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester, has been used in studies of protein-protein interactions. It can be attached to one protein in a complex, and its binding to the other protein can then be monitored using various techniques [].

2-Methyl-1H-pyrrole-3-carboxylic acid, also known as 2-methylpyrrole-3-carboxylic acid, is an organic compound with the molecular formula C6H7NO2C_6H_7NO_2 and a molecular weight of approximately 125.13 g/mol. It features a pyrrole ring substituted with a methyl group at the second position and a carboxylic acid group at the third position. This compound is characterized by its unique structure, which contributes to its chemical properties and biological activities. The compound has a CAS registry number of 37102-48-0 and is often studied for its potential applications in pharmaceuticals and biochemistry .

Due to the limited research on 2-M-PCA, a mechanism of action is not established. However, similar molecules containing pyrrole and carboxylic acid groups can have various biological activities. For example, some pyrrole-carboxylic acids can act as enzyme inhibitors or have antimicrobial properties [].

Typical of pyrrole derivatives. Key reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 2-methylpyrrole.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more stable and easier to handle in synthetic applications.
  • Electrophilic Substitution: The aromatic nature of the pyrrole allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.

These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the pyrrole ring .

The synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 2-methylpyrrole with malonic acid derivatives or other suitable reagents under acidic or basic conditions.
  • Cyclization: The compound can also be synthesized via cyclization reactions starting from appropriate precursors containing both amine and carboxylic functionalities.
  • Functional Group Transformations: Existing pyrrole derivatives can be modified through functional group transformations to introduce the carboxylic acid moiety.

These methods highlight the versatility of synthetic routes available for obtaining this compound in laboratory settings .

2-Methyl-1H-pyrrole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting microbial infections or inflammatory diseases.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural formulations to protect crops from pathogens.
  • Chemical Synthesis: As an intermediate in organic synthesis, it can be utilized to produce more complex molecules or as a building block in material science.

The exploration of these applications continues to expand as research progresses .

Several compounds share structural similarities with 2-Methyl-1H-pyrrole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-MethylpyrroleC5H7NC_5H_7N81.12 g/molBasic pyrrole structure without carboxylic acid
3-MethylpyrroleC5H7NC_5H_7N81.12 g/molMethyl substitution at the third position
2-Pyridinecarboxylic AcidC6H7NO2C_6H_7NO_2125.13 g/molContains a pyridine ring instead of pyrrole
4-Aminobenzoic AcidC7H7NO2C_7H_7NO_2137.14 g/molContains an amino group on a benzoic framework

The uniqueness of 2-Methyl-1H-pyrrole-3-carboxylic acid lies in its specific arrangement of functional groups on the pyrrole ring, which may contribute to distinct biological activities compared to these similar compounds .

2-Methyl-1H-pyrrole-3-carboxylic acid (CAS 37102-48-0) emerged as a structurally unique pyrrole derivative during the late 20th century, coinciding with advancements in heterocyclic synthesis methodologies. Early synthetic routes relied on classical condensation reactions, such as the Hantzsch pyrrole synthesis, which utilized β-ketoesters and amines under acidic conditions. The development of continuous flow microreactor technology in the 2010s enabled efficient one-step syntheses, leveraging in situ ester hydrolysis mediated by hydrogen bromide byproducts. Patent literature from 2013 further refined its production using bromopropanal and ethyl acetoacetate, highlighting industrial scalability.

Significance in Heterocyclic Chemistry

As a substituted pyrrole, this compound exemplifies the interplay between aromaticity and functional group reactivity. The methyl group at position 2 and carboxylic acid at position 3 introduce steric and electronic effects that modulate its participation in electrophilic substitution and metal-catalyzed coupling reactions. Its planar structure ($$C6H7NO_2$$) facilitates π-π stacking in supramolecular assemblies, while the carboxylic acid group enables salt formation or esterification, broadening its utility in coordination chemistry.

Position Within Pyrrole Carboxylic Acid Family

The compound occupies a distinct niche among pyrrole carboxylic acids due to its substitution pattern:

Pyrrole Carboxylic AcidSubstituent PositionsKey Properties
Pyrrole-2-carboxylic acidCOOH at C2Higher acidity (pKa ~3.5)
Pyrrole-3-carboxylic acidCOOH at C3Enhanced thermal stability
2-Methyl-1H-pyrrole-3-carboxylic acidCH3 at C2, COOH at C3Steric hindrance at C2, solubility ~1.2 g/L (25°C)

This substitution reduces nucleophilic reactivity at C2 compared to unsubstituted analogs, directing functionalization to C4 and C5 positions.

Research Significance and Applications Overview

The compound serves as a versatile intermediate in:

  • Pharmaceuticals: Synthesis of cannabinoid receptor (CB1) inverse agonists via carboxamide derivatives.
  • Materials Science: Building block for conductive polymers due to pyrrole’s electron-rich aromatic system.
  • Agrochemicals: Precursor to fungicidal agents through Schiff base formation.

Ongoing studies explore its role in metal-organic frameworks (MOFs) and asymmetric catalysis.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37102-48-0

Dates

Last modified: 08-15-2023

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